N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide: is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Attachment of the Pyridine Moiety: The 2-methylpyridine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the pyridine derivative.
Thioether Formation: The phenylthio group is introduced through a thiolation reaction, where a phenylthiol reacts with an appropriate electrophile.
Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide bond or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The aromatic rings and the piperidine ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst, while nitration typically involves nitric acid and sulfuric acid.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the amide bond.
Halogenated or Nitrated Derivatives: From substitution reactions on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Chemical Biology: It can be employed as a probe to investigate cellular pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism by which N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide exerts its effects depends on its specific interactions with molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Ion Channels: The compound might affect ion channel function, altering cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)ethanamide: Similar structure but with an ethanamide group instead of a propanamide group.
Uniqueness
The uniqueness of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-17-15-19(7-11-22-17)24-12-8-18(9-13-24)16-23-21(25)10-14-26-20-5-3-2-4-6-20/h2-7,11,15,18H,8-10,12-14,16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYKJOSRHCJFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.